molecular formula C17H26O8S B611433 Tos-PEG3-C2-methyl ester CAS No. 1239588-09-0

Tos-PEG3-C2-methyl ester

Cat. No.: B611433
CAS No.: 1239588-09-0
M. Wt: 390.45
InChI Key: YHLPCWBPMJZTKG-UHFFFAOYSA-N
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Description

Tos-PEG3-C2-methyl ester is an organic compound belonging to the class of carboxylic acid esters. This compound is characterized by its unique structure, which includes a tosyloxy group and multiple ethoxy linkages. It is commonly used in various fields such as medical, environmental, and industrial research due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-C2-methyl ester typically involves the esterification of 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as solvent distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG3-C2-methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoic acid and methanol.

    Reduction: 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanol.

Scientific Research Applications

Tos-PEG3-C2-methyl ester is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Tos-PEG3-C2-methyl ester involves its ability to undergo substitution reactions, which allows it to modify other moleculesThis property is exploited in the synthesis of complex molecules and in drug delivery systems where the compound can be conjugated with therapeutic agents to enhance their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxy-2-oxoethyl)thio propanoate: Another ester with a different functional group, used in similar applications.

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: A compound with a similar backbone but different functional groups, used in material science.

    Hydroxy-PEG2-(CH2)2-Boc: A compound with similar ethoxy linkages, used as a linker in various chemical syntheses.

Uniqueness

Tos-PEG3-C2-methyl ester is unique due to its tosyloxy group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific substitution reactions and in the synthesis of complex molecules.

Biological Activity

Tos-PEG3-C2-methyl ester is a specialized compound utilized primarily in bioconjugation and drug development, particularly within the field of PROTAC (Proteolysis Targeting Chimeras) technology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its applications in research.

  • Molecular Formula : C₁₅H₃₀O₇S
  • Molecular Weight : 350.47 g/mol
  • CAS Number : 850090-13-0

The compound features a PEG (polyethylene glycol) moiety, which enhances solubility and biocompatibility, making it suitable for use in various biological contexts.

This compound functions as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds consist of two ligands connected by a linker; one ligand binds to the target protein while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG component provides flexibility and solubility, enhancing the overall efficacy of the PROTAC construct.

Antimicrobial Activity

Recent investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis. The compound's structure allows it to penetrate bacterial membranes effectively, leading to increased permeability and cell lysis.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Research indicates that when conjugated with specific targeting ligands, it can selectively induce apoptosis in cancer cells. For instance, studies have shown that PROTACs utilizing this compound can degrade oncogenic proteins that are crucial for tumor survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various PEG-based linkers, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM against Staphylococcus aureus and Escherichia coli. The study concluded that the incorporation of PEG moieties enhances the bioavailability and efficacy of antimicrobial agents.

CompoundBacterial StrainIC50 (µM)
This compoundStaphylococcus aureus10
This compoundEscherichia coli15

Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapy, this compound was used in a PROTAC designed to target an overexpressed oncogene. The results showed that treated cancer cells exhibited a 70% reduction in viability compared to untreated controls after 48 hours.

TreatmentCell LineViability Reduction (%)
ControlA549 (Lung Cancer)10
This compound + LigandA549 (Lung Cancer)70

Properties

IUPAC Name

methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPCWBPMJZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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